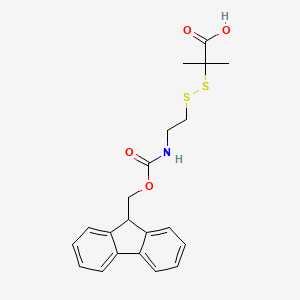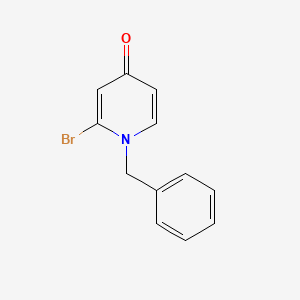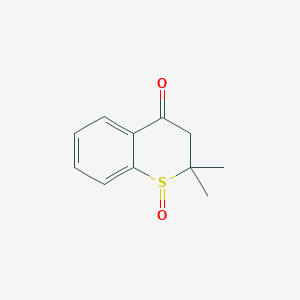![molecular formula C12H19BrO3 B2636157 3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane CAS No. 2283574-84-3](/img/structure/B2636157.png)
3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-4,9,12-trioxadispiro[424825]tetradecane is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound under controlled conditions. The reaction often employs reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of bioactive compounds and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Iodomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane: Contains an iodomethyl group, offering different reactivity and applications.
Uniqueness
3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in specific synthetic applications where the bromine atom’s reactivity is advantageous.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO3/c13-9-10-1-2-11(16-10)3-5-12(6-4-11)14-7-8-15-12/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRBBJBJSRLXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)OC1CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2636077.png)
![4-[(Prop-2-enoylamino)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2636078.png)
![3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2636080.png)




![1-(4-{[(3-Chloro-4-methoxyphenyl)(cyano)amino]methyl}piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2636089.png)



![2-(4-METHYLBENZENESULFONAMIDO)-N-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2636096.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2636097.png)
